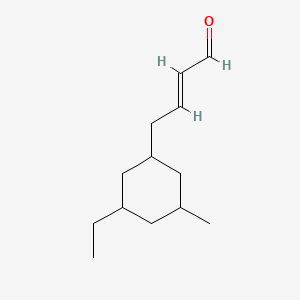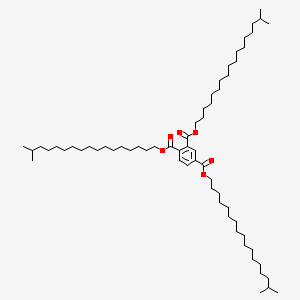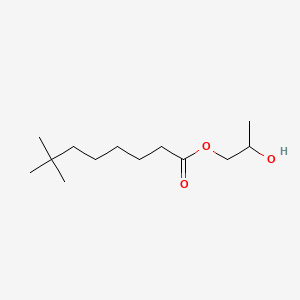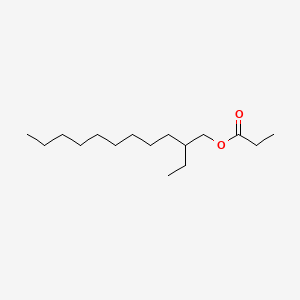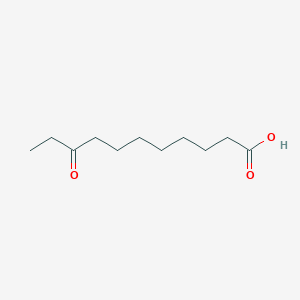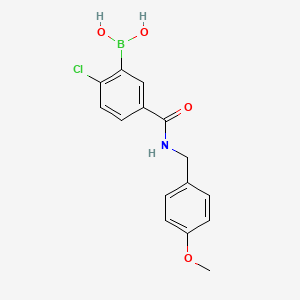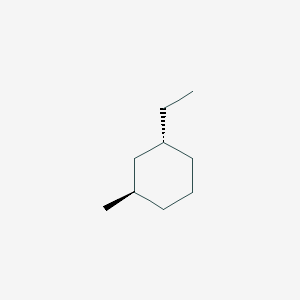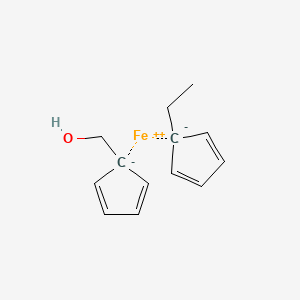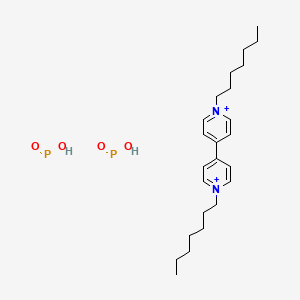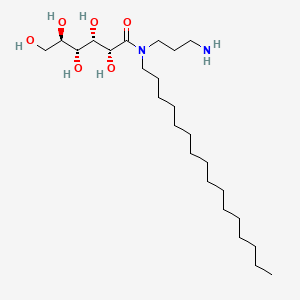
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of an aminopropyl group and a hexadecyl chain attached to a D-gluconamide backbone. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide typically involves the reaction of D-gluconic acid with hexadecylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- D-gluconic acid is first converted to its lactone form.
- The lactone is then reacted with hexadecylamine to form the intermediate hexadecyl-D-gluconamide.
- Finally, the intermediate is reacted with 3-aminopropylamine to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aminopropyl and hexadecyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in the study of cell membranes and as a component in the formulation of biological assays.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide involves its interaction with cell membranes and other molecular targets. The aminopropyl and hexadecyl groups allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in various applications, including drug delivery and membrane studies.
Comparación Con Compuestos Similares
N-(3-Aminopropyl)-N-dodecyl-D-gluconamide: Similar structure but with a shorter alkyl chain.
N-(3-Aminopropyl)-N-octadecyl-D-gluconamide: Similar structure but with a longer alkyl chain.
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide: Similar structure but with a different alkyl chain length.
Uniqueness: N-(3-Aminopropyl)-N-hexadecyl-D-gluconamide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in applications requiring membrane integration.
Propiedades
Número CAS |
93840-50-7 |
|---|---|
Fórmula molecular |
C25H52N2O6 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C25H52N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27(19-16-17-26)25(33)24(32)23(31)22(30)21(29)20-28/h21-24,28-32H,2-20,26H2,1H3/t21-,22-,23+,24-/m1/s1 |
Clave InChI |
DQRMTKNPGLJJBZ-JLLPCOHGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)

